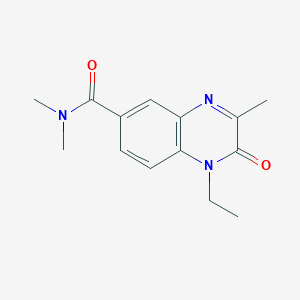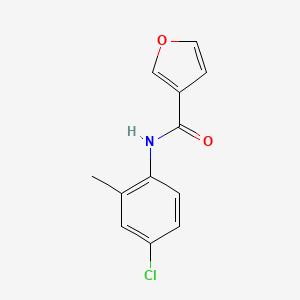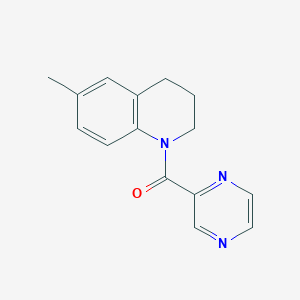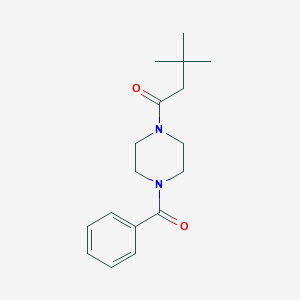
1-ethyl-N,N,3-trimethyl-2-oxoquinoxaline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-N,N,3-trimethyl-2-oxoquinoxaline-6-carboxamide, also known as ETOQC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. ETOQC is a quinoxaline derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in depth.
Mécanisme D'action
The mechanism of action of 1-ethyl-N,N,3-trimethyl-2-oxoquinoxaline-6-carboxamide is not fully understood, but it is believed to involve the chelation of zinc ions. 1-ethyl-N,N,3-trimethyl-2-oxoquinoxaline-6-carboxamide has a high affinity for zinc ions, and it has been shown to selectively bind to zinc ions in the presence of other metal ions such as copper and iron. The binding of 1-ethyl-N,N,3-trimethyl-2-oxoquinoxaline-6-carboxamide to zinc ions results in a change in its fluorescence properties, which can be used to detect the presence of zinc ions in biological samples.
Biochemical and Physiological Effects:
1-ethyl-N,N,3-trimethyl-2-oxoquinoxaline-6-carboxamide has been shown to have antioxidant and anti-inflammatory effects in vitro. It has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. In addition, 1-ethyl-N,N,3-trimethyl-2-oxoquinoxaline-6-carboxamide has been shown to protect against oxidative stress-induced cell damage and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-ethyl-N,N,3-trimethyl-2-oxoquinoxaline-6-carboxamide in lab experiments is its high selectivity for zinc ions. This allows for the detection of zinc ions in biological samples with high sensitivity and specificity. In addition, 1-ethyl-N,N,3-trimethyl-2-oxoquinoxaline-6-carboxamide is relatively easy to synthesize and has a high yield. However, one limitation of using 1-ethyl-N,N,3-trimethyl-2-oxoquinoxaline-6-carboxamide is its potential toxicity. 1-ethyl-N,N,3-trimethyl-2-oxoquinoxaline-6-carboxamide has been shown to be toxic to certain cell types at high concentrations, and care should be taken when using it in experiments.
Orientations Futures
There are several future directions for research involving 1-ethyl-N,N,3-trimethyl-2-oxoquinoxaline-6-carboxamide. One area of interest is the development of 1-ethyl-N,N,3-trimethyl-2-oxoquinoxaline-6-carboxamide-based fluorescent probes for the detection of zinc ions in vivo. Another area of interest is the use of 1-ethyl-N,N,3-trimethyl-2-oxoquinoxaline-6-carboxamide as a photosensitizer for photodynamic therapy. In addition, further research is needed to fully understand the mechanism of action of 1-ethyl-N,N,3-trimethyl-2-oxoquinoxaline-6-carboxamide and its potential as an antioxidant and anti-inflammatory agent.
Méthodes De Synthèse
There are several methods for synthesizing 1-ethyl-N,N,3-trimethyl-2-oxoquinoxaline-6-carboxamide, including the reaction of 6-chloroquinoxaline-2-carboxylic acid with N-ethyl-N,N-dimethylamine and acetic anhydride, and the reaction of 6-chloroquinoxaline-2-carboxylic acid with N-ethyl-N,N,3-trimethylamine and acetic anhydride. The yield of 1-ethyl-N,N,3-trimethyl-2-oxoquinoxaline-6-carboxamide can be improved by using a solvent such as dichloromethane or acetonitrile, and by using a base such as triethylamine or diisopropylethylamine.
Applications De Recherche Scientifique
1-ethyl-N,N,3-trimethyl-2-oxoquinoxaline-6-carboxamide has been used in scientific research as a fluorescent probe for detecting zinc ions in biological samples. It has also been used as a photosensitizer for photodynamic therapy, a technique that uses light to activate a photosensitizing agent to produce reactive oxygen species that can destroy cancer cells. In addition, 1-ethyl-N,N,3-trimethyl-2-oxoquinoxaline-6-carboxamide has been studied for its potential as an antioxidant and anti-inflammatory agent.
Propriétés
IUPAC Name |
1-ethyl-N,N,3-trimethyl-2-oxoquinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-5-17-12-7-6-10(14(19)16(3)4)8-11(12)15-9(2)13(17)18/h6-8H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZHTMRISCHUMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)N(C)C)N=C(C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-N,N,3-trimethyl-2-oxoquinoxaline-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,5-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7475837.png)




![1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone](/img/structure/B7475862.png)
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B7475872.png)